2-[4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide
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Description
2-[4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide is a useful research compound. Its molecular formula is C18H19N5O2 and its molecular weight is 337.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide is 337.15387487 g/mol and the complexity rating of the compound is 602. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-[4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Activity
Pyrazolines have garnered attention for their antibacterial properties. Reports suggest that they inhibit bacterial growth and may serve as potential agents against various pathogens. Although specific studies on F2459-1799 are scarce, exploring its antibacterial effects could be promising .
Antifungal Potential
Pyrazolines have also demonstrated antifungal activity. While direct evidence for F2459-1799 is limited, it’s worth investigating its effects against fungal strains. Such research could contribute to antifungal drug development .
Antiparasitic Applications
Given the diverse biological activities of pyrazolines, exploring F2459-1799’s potential as an antiparasitic agent is intriguing. Investigating its efficacy against protozoan parasites or helminths could yield valuable insights .
Anti-Inflammatory Properties
Pyrazolines exhibit anti-inflammatory effects, which could be relevant for various conditions. Although specific studies on F2459-1799 are lacking, understanding its impact on inflammatory pathways could be beneficial .
Antidepressant Potential
Some pyrazolines have shown antidepressant-like effects. While F2459-1799’s antidepressant activity remains unexplored, assessing its impact on neurotransmitter systems and behavioral models could be worthwhile .
Anticonvulsant Activity
Pyrazolines have been investigated as potential anticonvulsants. Evaluating F2459-1799’s effects on seizure models and neuronal excitability may reveal its anticonvulsant properties .
Antioxidant Capacity
Oxidative stress plays a role in various diseases. Pyrazolines, including F2459-1799, may possess antioxidant properties. Assessing its ability to scavenge free radicals and protect cells from oxidative damage is essential .
Antitumor Potential
While specific studies on F2459-1799’s antitumor effects are lacking, pyrazolines have been investigated as potential anticancer agents. Exploring its impact on cancer cell lines and tumor models could provide valuable insights .
properties
IUPAC Name |
2-[4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-10-3-6-14(11(2)7-10)23-17-13(8-20-23)16(12-4-5-12)21-22(18(17)25)9-15(19)24/h3,6-8,12H,4-5,9H2,1-2H3,(H2,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZRXMDFWIVTDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC(=O)N)C4CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.